4-Methylnaphthalene-1-carbonyl chloride

Übersicht

Beschreibung

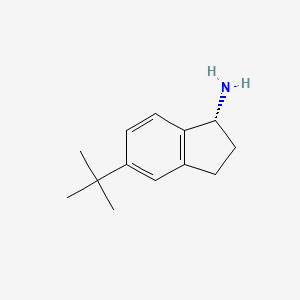

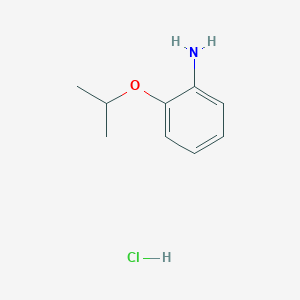

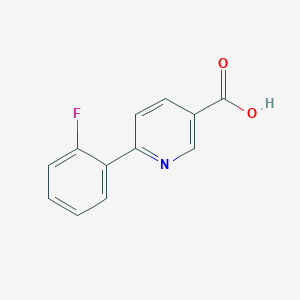

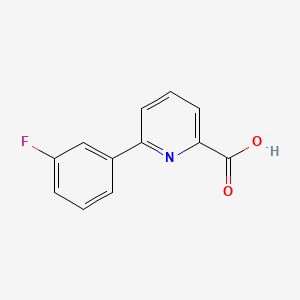

4-Methylnaphthalene-1-carbonyl chloride (MNCC) is a chemical compound that belongs to the group of carbonyl chlorides . It has the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with a methyl group at the 4th position and a carbonyl chloride group at the 1st position . The InChI string for this compound is InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.65 g/mol . The compound has a computed XLogP3-AA value of 4, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų, suggesting its polarity .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

4-Methylnaphthalene-1-carbonyl chloride shows promise in catalytic applications. For instance, research has explored its role in the acidylation process of 2-methylnaphthalene to produce 2-Methyl-6-acyl naphthalene, a precursor of polyester PEN. This process has shown significant promise when catalyzed by ferric chloride, enhancing yield and selectivity under optimal conditions, highlighting its potential in industrial synthesis (Liu Zhi-rong, 2012).

Synthesis of Pharmaceutical and Industrial Compounds

The chemical has been pivotal in the synthesis of various pharmaceutical and industrial compounds. For example, it's involved in the disproportionation of 2-methylnaphthalene, a process catalyzed by ionic liquids, showcasing its utility in the chemical industry (Li Yan-wei, 2005). Moreover, its role in the Vilsmeier reaction, particularly in the formation of carbon-carbon bonds to fully conjugated carbocycles and heterocycles, has been extensively reviewed, highlighting its significance in organic chemistry (Gurnos Jones & Stephen P. Stanforth, 2004).

Ligand in Metal-Catalyzed Coupling

This compound is an essential component in the structure of certain ligands, like HMNPC, which facilitates Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This application is crucial in the pharmaceutical industry for synthesizing (hetero)aryl methylsulfones (D. Ma et al., 2017).

Role in Synthesis and Structural Elucidation

The compound plays a role in the synthesis and structural elucidation of various chemical compounds. For instance, it's involved in the synthesis of 2-methyl 6-acylnaphthalene, a process that highlights its importance in refining the purity and structure of chemical products (Jian Xi-gao, 2008).

Analytical Chemistry and Environmental Studies

In environmental studies and analytical chemistry, this compound derivatives are used to understand the dynamics of pollutants like methylnaphthalenes and polycyclic aromatic hydrocarbons, aiding in the assessment of environmental pollution and potential health risks (Zheng Li et al., 2014).

Eigenschaften

IUPAC Name |

4-methylnaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGMHYHWSPDNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647827 | |

| Record name | 4-Methylnaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87700-67-2 | |

| Record name | 4-Methylnaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)